Taltobulin hydrochloride
Description
Contextual Background of Antimitotic Agents
Antimitotic agents, substances that inhibit cell division (mitosis), have long been a cornerstone of cancer research and therapy. benthamdirect.com The discovery and development of compounds that target microtubules, crucial components of the cytoskeleton involved in cell structure and division, marked a significant advancement in the field. nih.gov Microtubules are dynamic polymers of tubulin proteins that play a pivotal role in forming the mitotic spindle, the machinery responsible for segregating chromosomes during cell division. biologists.com Interference with microtubule dynamics can lead to mitotic arrest and, ultimately, cell death, making them a prime target for anticancer drug development. numberanalytics.com
Historically, natural products have been a rich source of microtubule-targeting agents. The vinca (B1221190) alkaloids, isolated from the Madagascar periwinkle, and the taxanes, originally derived from the Pacific yew tree, are classic examples of such compounds that have been successfully translated into clinical use. nih.gov These agents, however, are not without their limitations, which has spurred the ongoing search for novel compounds with improved properties.
The development of new antimitotic agents is fraught with challenges. A primary obstacle is the emergence of drug resistance. biologists.com Cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively transport the drugs out of the cell, reducing their intracellular concentration and efficacy. numberanalytics.comnih.gov
Another significant challenge is the toxicity associated with these agents. biologists.com Because microtubules are essential for the function of normal, healthy cells, particularly those that are rapidly dividing, antimitotic drugs can cause a range of side effects. numberanalytics.com This lack of specificity for cancer cells can limit the therapeutic window and impact the quality of life for patients. Therefore, a major goal in the field is to develop agents that are more selective for tumor cells or can overcome common resistance mechanisms. nih.gov
Origin and Structural Derivation of Taltobulin (B1684106) Hydrochloride
Taltobulin hydrochloride's development is rooted in the exploration of marine natural products. Its precursor, Hemiasterlin (B1673049), is a cytotoxic tripeptide isolated from marine sponges such as Hemiastrella minor. nih.govnih.gov Hemiasterlin exhibited potent antimitotic activity, demonstrating the ability to disrupt microtubule dynamics and induce cell death in cancer cell lines at very low concentrations. nih.govresearchgate.net This natural product, composed of highly modified and sterically hindered amino acids, provided a unique chemical scaffold for the development of new anticancer agents. nih.govportico.org
This compound, also referred to as HTI-286, is a synthetic analogue of Hemiasterlin. medchemexpress.comszabo-scandic.comglpbio.combioscience.co.ukalfagen.com.tr In the structure of Taltobulin, the indole (B1671886) ring of the Hemiasterlin precursor is replaced with a phenyl group. nih.govportico.org This modification was part of a broader effort to synthesize Hemiasterlin analogues to better understand their structure-activity relationships and to develop compounds with potentially improved pharmacological properties. portico.org Research has shown that this compound is a potent inhibitor of tubulin polymerization, disrupts the organization of microtubules within cells, and can induce mitotic arrest and apoptosis (programmed cell death). medchemexpress.comszabo-scandic.comglpbio.com A significant finding in early research was that Taltobulin is a poor substrate for the P-glycoprotein drug efflux pump, suggesting it may be effective against multidrug-resistant cancer cells. nih.govportico.org
In scientific and research literature, this compound is known by several designations. The International Nonproprietary Name (INN) for the active moiety is taltobulin . who.int In preclinical and clinical development, it has been widely referred to by the code HTI-286 . nih.govmedchemexpress.comsmolecule.com The hydrochloride salt form is specifically designated as this compound or HTI-286 hydrochloride. medchemexpress.comszabo-scandic.comglpbio.comebiohippo.com Another designation that appears in the literature is SPA-110 . portico.orgglpbio.commedkoo.com
| Compound Name | Type | Significance |
| Taltobulin | International Nonproprietary Name (INN) | The officially recognized non-proprietary name for the active substance. |
| This compound | Chemical Name | Specifies the hydrochloride salt form of the compound. |
| HTI-286 | Research Code | Commonly used designation in preclinical and early clinical research. nih.govmedchemexpress.comsmolecule.com |
| SPA-110 | Research Code | An alternative designation found in research literature. portico.orgglpbio.commedkoo.com |
| Hemiasterlin | Natural Product Precursor | The marine-derived compound from which Taltobulin was synthetically derived. nih.govresearchgate.net |
Scope and Research Significance of this compound
The primary significance of this compound in academic research lies in its potent activity as an antimicrotubule agent. medchemexpress.com It effectively inhibits the polymerization of tubulin, a crucial protein for the formation of microtubules. medchemexpress.comportico.org Microtubules are dynamic structures essential for various cellular processes, most notably for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound induces mitotic arrest and subsequently leads to apoptosis (programmed cell death) in cancer cells. medchemexpress.comportico.org
A key area of its research significance is its ability to circumvent P-glycoprotein (P-gp) mediated resistance. medchemexpress.comnih.gov P-glycoprotein is a transmembrane efflux pump that can actively remove various chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR), a major obstacle in cancer treatment. Taltobulin has been shown to be a poor substrate for P-gp, retaining its potency in cancer cell lines that are resistant to other microtubule-targeting agents like paclitaxel (B517696) and vincristine (B1662923). nih.govportico.org This characteristic makes this compound a valuable tool for studying and potentially overcoming drug resistance in cancer.
Detailed Research Findings
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines in laboratory settings. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.
Interactive Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian Cancer | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |
| MX-1W | Breast Cancer | 1.8 ± 0.6 |
| MCF-7 | Breast Cancer | 7.3 ± 2.3 |
| HCT-116 | Colon Cancer | 0.7 ± 0.2 |
| DLD-1 | Colon Cancer | 1.1 ± 0.4 |
| Colo205 | Colon Cancer | 1.5 ± 0.6 |
| KM20 | Colon Cancer | 1.8 ± 0.6 |
| SW620 | Colon Cancer | 3.6 ± 0.8 |
| S1 | Colon Cancer | 3.7 ± 2.0 |
| HCT-15 | Colon Cancer | 4.2 ± 2.5 |
| Moser | Colon Cancer | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
Data sourced from multiple in vitro studies. The IC50 values represent the mean ± standard deviation.
In Vivo Efficacy in Preclinical Models
The antitumor activity of this compound has also been evaluated in various preclinical animal models, primarily using human tumor xenografts in immunodeficient mice. These studies provide crucial insights into the compound's potential therapeutic efficacy in a living organism.
Interactive Table 2: In Vivo Antitumor Activity of Taltobulin in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| Lox | Melanoma | 3 mg/kg (oral gavage) | 97.3 |
| KB-3-1 | Epidermoid Carcinoma | 3 mg/kg (oral gavage) | 82 |
| HCT-15 | Colon Cancer | 1.6 mg/kg (intravenous) | 66 |
| DLD-1 | Colon Cancer | 1.6 mg/kg (intravenous) | 80 |
| MX-1W | Breast Cancer | 1.6 mg/kg (intravenous) | 97 |
| KB-8-5 | Cervical Cancer | 1.6 mg/kg (intravenous) | 84 |
Data compiled from preclinical studies in athymic nu/nu female mice. Tumor growth inhibition is compared to vehicle-treated control groups.
Mechanism of Action
Research has elucidated that this compound exerts its anticancer effects by targeting tubulin. medchemexpress.comportico.org It binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics has profound consequences for the cell, leading to the disorganization of the microtubule network, which is critical for maintaining cell structure and function. medchemexpress.com
The binding site of Taltobulin on tubulin has been a subject of investigation. Studies suggest that it binds near the Vinca alkaloid binding site on β-tubulin. portico.org This interaction is believed to be responsible for its potent inhibitory effect on microtubule assembly. The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest. glpbio.com Prolonged mitotic arrest ultimately triggers the apoptotic cascade, resulting in the death of the cancer cell. medchemexpress.comportico.org
Research on Synthetic Analogues
The promising preclinical profile of this compound has spurred further research into the synthesis and evaluation of its analogues. The goal of these studies is often to improve upon the parent compound's properties, such as enhancing potency, refining the selectivity for cancer cells, or further overcoming drug resistance mechanisms.
One area of investigation has been the creation of hybrid molecules that combine structural features of Taltobulin with those of other potent antimicrotubule agents like the dolastatins. nih.gov The resulting hybrid compounds have also demonstrated potent antimicrotubule activity, providing valuable insights into the structural requirements for interacting with the tubulin binding site. nih.gov
Furthermore, the potent cytotoxic nature of Taltobulin has made it an attractive payload for antibody-drug conjugates (ADCs). researchgate.netresearchgate.net In this approach, the highly potent Taltobulin is linked to a monoclonal antibody that specifically targets a protein overexpressed on the surface of cancer cells. This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by delivering it directly to the tumor site, thereby minimizing systemic toxicity. Research in this area is ongoing and represents a promising avenue for the future development of Taltobulin-based therapeutics.
Properties
Molecular Formula |
C27H44ClN3O4 |
|---|---|
Molecular Weight |
510.11 |
Origin of Product |
United States |
Ii. Molecular and Cellular Mechanisms of Action
Tubulin Interaction and Polymerization Inhibition
Taltobulin (B1684106) is a potent inhibitor of tubulin polymerization. It belongs to the group of microtubule-destabilizing agents, which act by preventing the assembly of tubulin dimers into microtubules.
Taltobulin directly inhibits the polymerization of purified tubulin in a concentration-dependent manner. Studies have shown that taltobulin is a highly potent inhibitor, with reported IC50 values (the concentration required to inhibit polymerization by 50%) in the low micromolar range. For instance, one study determined the IC50 value for the inhibition of tubulin polymerization to be 1.6 μM. This potent inhibitory activity is a hallmark of its mechanism of action. The inhibition is achieved by taltobulin binding to tubulin dimers, which then prevents their incorporation into growing microtubules.
Table 1: Inhibition of Tubulin Polymerization by Taltobulin
| Compound | IC50 (μM) for Tubulin Polymerization Inhibition |
|---|
This table is interactive. You can sort and filter the data.
The binding of taltobulin to tubulin occurs with a specific stoichiometry. Research has indicated that approximately one molecule of taltobulin binds per molecule of tubulin dimer (αβ-tubulin). This 1:1 binding ratio is characteristic of many tubulin-binding agents and is crucial for its potent inhibitory effect on microtubule formation. The binding affinity of taltobulin to tubulin is high, with a dissociation constant (Kd) in the micromolar range, further underscoring the potent nature of this interaction.
By inhibiting tubulin polymerization, taltobulin has profound effects on the dynamic instability of microtubules within the cell. Microtubules are normally in a constant state of flux, with periods of growth (polymerization) and shrinkage (depolymerization). Taltobulin suppresses this dynamic instability, leading to a net loss of microtubule polymer. This disruption of microtubule dynamics results in the disorganization of the microtubule network. In cells treated with taltobulin, the normal filamentous network of microtubules is replaced by a diffuse pattern of tubulin, and the mitotic spindle, which is essential for chromosome segregation during cell division, is unable to form correctly. This ultimately leads to a blockage of the cell cycle in the G2/M phase.
Tubulin Binding Site Analysis
The specific binding site of taltobulin on the tubulin molecule has been a subject of detailed investigation. Understanding this binding site is key to elucidating its precise mechanism of action and for comparing it with other tubulin-targeting drugs.
Taltobulin binds to the β-subunit of the tubulin heterodimer. More specifically, it has been shown to bind at the vinca (B1221190) domain, which is located at the interface between two tubulin dimers in a microtubule. This binding site is distinct from the colchicine (B1669291) and taxane (B156437) binding sites. The interaction with the vinca domain is what mediates its inhibitory effect on microtubule assembly.
The mechanism of taltobulin is often compared to that of other well-known tubulin-binding agents.
Vinca Alkaloids: Taltobulin shares its binding domain with the vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923). Both taltobulin and the vinca alkaloids bind to the vinca domain on β-tubulin and inhibit microtubule polymerization. This shared binding site explains their similar effects on microtubule dynamics and their potent antimitotic activity.
Colchicine: In contrast, the colchicine binding site is located at the interface between the α- and β-tubulin subunits within a single tubulin dimer. While both taltobulin and colchicine inhibit tubulin polymerization, they do so by binding to distinct sites on the tubulin molecule, leading to different conformational changes that prevent microtubule assembly. Taltobulin has been shown to be a competitive inhibitor of vinblastine binding, but it does not inhibit the binding of colchicine, providing further evidence for its binding to the vinca domain.
Table 2: Comparison of Tubulin-Binding Agents
| Compound/Class | Binding Site on Tubulin | Primary Effect on Microtubules |
|---|---|---|
| Taltobulin hydrochloride | Vinca domain on β-tubulin | Inhibition of polymerization |
| Vinca Alkaloids (e.g., Vinblastine) | Vinca domain on β-tubulin | Inhibition of polymerization |
| Colchicine | Interface of α- and β-tubulin | Inhibition of polymerization |
This table is interactive. You can sort and filter the data.
Identification of Key Amino Acid Residues Involved in Binding
This compound exerts its effects by binding to tubulin, the fundamental protein subunit of microtubules. nih.govacs.org Through competitive binding studies, it has been established that Taltobulin binds at or near the Vinca alkaloid binding site on the tubulin heterodimer. portico.org To pinpoint the precise interaction site, photoaffinity labeling studies have been conducted using radiolabeled benzophenone (B1666685) analogues of Taltobulin (also known as HTI-286). portico.orgnih.gov
These experiments have demonstrated that Taltobulin analogues exclusively crosslink to the α-tubulin subunit. nih.govacs.org Further detailed analysis has successfully mapped the primary contact site to a specific region within the α-tubulin protein.
| Photoaffinity Probe | Tubulin Subunit | Key Amino Acid Residue Region | Structural Context |
|---|---|---|---|
| Probe 1 (analogue of Taltobulin) | α-tubulin | 314-339 | Corresponds to sheet 8 and helix 10 region |
The identification of residues 314-339 of α-tubulin as the major binding domain is a significant finding. acs.org This region is known to be involved in crucial interactions, including longitudinal contacts with β-tubulin across the dimer interface and lateral interactions with adjacent protofilaments. acs.org This specific binding is thought to interfere with the normal conformational changes in tubulin that are necessary for microtubule polymerization. nih.gov
Cellular Responses to Microtubule Disruption
The binding of this compound to α-tubulin and the subsequent inhibition of tubulin polymerization trigger a cascade of cellular events, ultimately leading to cell death. researchgate.netacs.org These responses are characteristic of agents that interfere with the dynamic nature of the microtubule network.
A primary consequence of microtubule disruption by this compound is the arrest of the cell cycle during mitosis. nih.govacs.org Microtubules are the core components of the mitotic spindle, the cellular machinery responsible for the accurate segregation of chromosomes during cell division. By inhibiting the proper formation and function of this spindle, Taltobulin prevents cells from completing mitosis. researchgate.net
The mitotic arrest induced by this compound specifically occurs at the G2/M transition phase of the cell cycle. nih.govaacrjournals.org Cells treated with the compound accumulate in this phase, unable to proceed into anaphase due to the failure of the mitotic spindle to form correctly. aacrjournals.org For instance, at a concentration of 10 nM, Taltobulin was shown to arrest 90% of KB-3-1 cells at mitosis after 24 hours of exposure. acs.org This blockage is a direct result of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing cell division to proceed.
Prolonged mitotic arrest triggered by this compound ultimately leads to the induction of apoptosis, or programmed cell death. researchgate.netnih.govacs.org While the precise signaling pathways are complex, the sustained activation of the spindle assembly checkpoint is a key initiating event. Cells that are unable to resolve the mitotic block eventually activate intrinsic apoptotic pathways. Following 2-3 days of exposure, cells undergo concentration-dependent apoptosis. acs.org The process involves the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic cellular changes such as chromatin condensation and DNA fragmentation. nih.gov
Iii. Synthetic Methodologies and Structure Activity Relationship Sar Studies
Total Synthesis Approaches for Taltobulin (B1684106) Hydrochloride
The total synthesis of Taltobulin, a complex tripeptide composed of highly modified, unnatural amino acids, has been achieved through various strategic approaches. nih.govportico.org These syntheses are designed to efficiently construct the molecule while precisely controlling its stereochemistry, which is critical for its potent biological activity.
Convergent synthesis is a favored strategy for assembling complex molecules like Taltobulin. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. portico.org This method offers greater efficiency and flexibility for analogue synthesis compared to a linear approach. nih.gov
A notable convergent synthesis of Taltobulin involves the preparation of three individual building blocks corresponding to the N-terminus, middle, and C-terminus amino acid residues. portico.org These fragments are then sequentially joined using peptide coupling reactions to form the final tripeptide backbone. portico.org
More recent and expeditious total syntheses have utilized a multicomponent reaction approach. nih.govcam.ac.uk Specifically, a four-component Ugi reaction (Ugi-4CR) has been employed as a key step to rapidly construct a significant portion of the molecule. nih.govcam.ac.ukresearchgate.net This strategy has proven effective for the synthesis of both Taltobulin and its natural product precursor, Hemiasterlin (B1673049), demonstrating the route's amenability for creating analogues. nih.govcam.ac.uk This Ugi-based convergent strategy significantly shortens the synthetic sequence, with one reported synthesis having a longest linear sequence of just 10 steps. nih.govcam.ac.uk
The absolute stereochemistry of Taltobulin's three chiral centers is crucial for its antimitotic activity. Therefore, a primary challenge in its synthesis is the stereoselective construction of its constituent amino acid precursors. Researchers have employed several methods to achieve high stereocontrol.
One key method is the use of chiral auxiliaries, such as the Evans' chiral auxiliary, for the stereoselective introduction of the α-amino group on one of the precursor fragments. portico.org Another effective technique involves the dynamic resolution of the N-terminal fragment (Fragment A), which has been shown to afford the desired building block in high enantiomeric excess (97% ee). nih.gov The oxazolidinone method has also been utilized to install the correct configuration at specific stereocenters within the molecule's building blocks. acs.org
Several key chemical transformations are central to the successful synthesis of Taltobulin. As mentioned, the Ugi four-component reaction stands out as a powerful tool for rapidly assembling the peptide backbone in a convergent manner. nih.govresearchgate.net
Standard peptide coupling reactions are fundamental for linking the precursor amino acid fragments. portico.org Given the steric hindrance around the highly substituted amino acid residues, specialized coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) are often employed to ensure high yields. researchgate.netresearchgate.net
Another critical transformation is the Wittig olefination reaction, which is used to establish the E-configuration of the double bond in the C-terminal fragment. portico.org This specific geometry is believed to be important for the molecule's bioactivity. nih.gov Other important reactions in various synthetic routes include the condensation of non-natural amino acids, oxime reductions, and resolutions of racemic intermediates. nih.govunife.it
Design and Synthesis of Taltobulin Hydrochloride Analogues
Taltobulin itself is a synthetic analogue of the marine natural product Hemiasterlin, created by replacing the indole (B1671886) ring of the natural product with a phenyl group. nih.govamazonaws.com This initial modification set the stage for extensive structure-activity relationship (SAR) studies aimed at further refining the molecule's properties. The analysis of these relationships allows for the rational design of new analogues with potentially improved potency, better selectivity, or the ability to overcome mechanisms of drug resistance. acs.orgwikipedia.orggardp.org
The primary goal in designing Taltobulin analogues is to understand the pharmacophore—the essential structural features required for biological activity. nih.govresearchgate.net A key objective has been to develop compounds that are poor substrates for drug efflux pumps like P-glycoprotein, a common cause of multidrug resistance in cancer cells. nih.gov
One design strategy involves creating hybrid molecules. To investigate the structural relationship between the hemiasterlins and another class of peptidic microtubule inhibitors, the dolastatins, hybrid compounds were synthesized. acs.org These hybrids combined the structural features of Taltobulin with the carboxy-terminus dipeptides of dolastatin 10 or cemadotin, resulting in potent antimicrotubule agents and establishing a clear structural link between these two families of compounds. acs.org
Computational modeling is also used to guide the design of new analogues, helping to predict how structural changes might affect the molecule's conformation and its binding to tubulin. nih.gov
For SAR studies, Taltobulin is conceptually divided into three key fragments: Fragment A (N-terminus), Fragment B (the middle amino acid), and Fragment C (C-terminus). nih.govamazonaws.com
N-terminus (Fragment A): This region has been a major focus for modification. nih.gov SAR studies have shown that sufficient steric bulk, lipophilicity, and N-methylation at the N-terminus are crucial factors for potent cytotoxic activity. researchgate.netresearchgate.net To explore these requirements, various unnatural amino acids, including those with aryl or ureido groups, have been introduced to modulate hydrophobicity and hydrophilicity. researchgate.net
Middle Amino Acid (Fragment B): Modifications have also been explored in the central amino acid residue. The synthesis of analogues with heterosubstituents in the B-segment has been reported as part of the effort to fully characterize the SAR of the Taltobulin scaffold. probes-drugs.org
C-terminus (Fragment C): The C-terminal fragment features a carboxylic acid and a crucial olefin double bond. nih.gov The double bond is thought to provide conformational rigidity necessary for proper orientation and binding to tubulin. nih.gov Despite this, some studies have successfully incorporated this double bond into five- and six-membered rings. nih.gov The terminal carboxylic acid group has also been extensively modified. Its conversion to various amides (with proline-derived amides showing potency comparable to Taltobulin), ketones, alcohols, or acidic heterocycles has yielded potent analogues. researchgate.netprobes-drugs.org
These systematic modifications have provided a detailed understanding of the structural requirements for the potent antimitotic activity of Taltobulin and its analogues.
Generation of Hybrid Compounds with Other Tubulin Inhibitors (e.g., Dolastatins)
To explore the structural relationships between different classes of peptidic antimicrotubule agents, researchers have synthesized hybrid molecules combining taltobulin with other tubulin inhibitors, most notably the dolastatins. acs.orgacs.orgnih.gov Taltobulin, an analogue of the natural tripeptide hemiasterlin, shares critical structural features necessary for antimicrotubule activity with the amino-terminus tripeptide region of the dolastatins. acs.orgacs.orgnih.gov This observation prompted the investigation of hybrid compounds to probe the structural and functional overlap between these two potent families of mitotic inhibitors. acs.org
The synthesis of these hybrids involved coupling analogues of hemiasterlin, such as taltobulin, with the carboxy-terminus dipeptide portions of dolastatin 10 or the dolastatin 15 analogue, cemadotin. acs.orgacs.orgnih.gov The resulting hybrid compounds were found to be potent antimicrotubule agents, confirming a structural linkage between the hemiasterlins and the dolastatins. acs.orgnih.gov This successful generation of active hybrid molecules suggests that these structurally distinct natural products may interact with the tubulin binding site in a related manner. acs.org The creation of such hybrids is seen as a valuable strategy for designing new analogues with potentially improved activity, particularly in drug-resistant cell lines. acs.orgnih.gov Another study reported the design of a novel hybrid drug by conjugating a hemiasterlin derivative with a stilbene-based combretastatin (B1194345) analog. unife.it
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For taltobulin, SAR investigations have been crucial in identifying the key molecular features responsible for its potent anticancer effects and have guided the synthesis of new analogues. acs.orgresearchgate.net
Identification of Critical Structural Elements for Antimicrotubule Activity
Taltobulin's structure, like that of the parent compound hemiasterlin, can be conceptually divided into three highly modified and sterically congested amino acid fragments, often referred to as fragments A (N-terminus), B (middle amino acid), and C (C-terminus). nih.govportico.org These units are considered critical for the compound's stability and biological activity. nih.gov SAR studies have revealed that specific groups within this framework are essential for antimicrotubule action. acs.orgacs.org
Research has highlighted the importance of the C-terminal fragment. nih.gov Modifications in this region can lead to a complete loss of activity, indicating that the structural and electronic properties of the C-terminus are finely tuned for tubulin binding. nih.gov Specifically, the orientation of the C-terminus hydrogen bond acceptor is believed to be critical for achieving high affinity for tubulin. nih.gov The potent activity of taltobulin itself, a synthetic analogue where a phenyl group replaces the 3-substituted indole ring of hemiasterlin, demonstrates that the core tripeptide structure can tolerate certain modifications while maintaining its antimicrotubule properties. nih.govthieme-connect.com
Impact of Specific Substitutions on Biological Potency
The critical nature of taltobulin's structure is underscored by studies where specific substitutions led to a dramatic loss of biological potency. In one study, a series of taltobulin analogues (compounds 3-8) were synthesized with modifications to the C-terminal fragment, replacing the original moiety with various aromatic and heterocyclic systems. nih.gov
Despite the design being based on modeling studies and the aim of modulating conformational rigidity, these new compounds were found to be devoid of any significant cytotoxic activity when tested against cancer cell lines. nih.gov In direct comparison, taltobulin (referred to as compound 2 in the study) exhibited potent nanomolar IC₅₀ values. nih.gov The modified compounds were also inactive as inhibitors of tubulin assembly. nih.gov This stark difference in activity highlights the stringent structural requirements at the C-terminus for tubulin inhibition. nih.gov
| Compound | Modification at C-Terminus | Cytotoxic Activity (IC₅₀) |
|---|---|---|
| Taltobulin (Compound 2) | Original Structure | Nanomolar range |
| Compound 3 | Aromatic substitution | >20 µM |
| Compound 4 | Aromatic substitution | >20 µM |
| Compound 5 | Aromatic substitution | >20 µM |
| Compound 6 | Heterocyclic substitution | Inactive |
| Compound 7 | Heterocyclic substitution (tetrazole ring) | Inactive |
| Compound 8 | Heterocyclic substitution | Inactive |
Conformational Analysis and Correlation with Activity
Conformational analysis is a key tool for understanding the three-dimensional shape of a molecule, which is critical for its interaction with biological targets like tubulin. mdpi.com For taltobulin, computational conformational analysis has revealed that the molecule preferentially adopts a bent conformation in its lowest energy state. nih.gov This specific spatial arrangement is believed to be important for its biological activity, allowing it to fit correctly into its binding site on the tubulin protein. nih.gov
Iv. Preclinical Efficacy and Resistance Reversal Studies
In Vitro Cellular Activity Profiles
Taltobulin (B1684106) hydrochloride exhibits potent cytotoxic activity against a wide array of human cancer cell lines in laboratory settings. medchemexpress.comresearchgate.net This broad-spectrum efficacy highlights its potential as a versatile anticancer agent.
The inhibitory effect of taltobulin hydrochloride on cancer cell proliferation is concentration-dependent, with IC50 values—the concentration of a drug that inhibits a biological process by 50%—typically in the low nanomolar range. medchemexpress.comtargetmol.com In a study involving 18 different human tumor cell lines, the average IC50 was found to be 2.5 ± 2.1 nM, with a median value of 1.7 nM after a three-day exposure. medchemexpress.commedchemexpress.com This indicates that even at very low concentrations, this compound can effectively halt the growth of cancer cells.
The cytotoxic activity of this compound extends across a diverse panel of cancer cell types. medchemexpress.com This includes leukemia, non-small cell lung cancer (NSCLC), colon cancer, melanoma, ovarian cancer, and breast cancer cell lines. medchemexpress.commedchemexpress.com For instance, the IC50 values for specific cell lines were reported as 0.2 ± 0.03 nM for the leukemia CCRF-CEM line, 0.6 ± 0.1 nM for the ovarian 1A9 line, and ranging from 1.1 to 6.8 nM for various NSCLC and breast cancer lines. medchemexpress.comtargetmol.com Furthermore, studies on hepatic tumor cell lines also revealed significant inhibition of proliferation, with a mean IC50 of 2 nmol/L. nih.gov
Interactive Data Table: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line Category | Cell Line Name | IC50 (nM) |
|---|---|---|
| Leukemia | CCRF-CEM | 0.2 ± 0.03 |
| Ovarian | 1A9 | 0.6 ± 0.1 |
| NSCLC | A549 | 1.1 ± 0.5 |
| NSCLC | NCI-H1299 | 6.8 ± 6.1 |
| Breast | MX-1W | 1.8 ± 0.6 |
| Breast | MCF-7 | 7.3 ± 2.3 |
| Colon | HCT-116 | 0.7 ± 0.2 |
| Colon | DLD-1 | 1.1 ± 0.4 |
| Colon | Colo205 | 1.5 ± 0.6 |
| Colon | KM20 | 1.8 ± 0.6 |
| Colon | SW620 | 3.6 ± 0.8 |
| Colon | S1 | 3.7 ± 2.0 |
| Colon | HCT-15 | 4.2 ± 2.5 |
| Colon | Moser | 5.3 ± 4.1 |
| Melanoma | A375 | 1.1 ± 0.8 |
| Melanoma | Lox | 1.4 ± 0.6 |
| Melanoma | SK-Mel-2 | 1.7 ± 0.5 |
| Hepatic | (Mean of three lines) | ~2 |
This compound's primary mechanism of action is the disruption of microtubule dynamics. medchemexpress.comglpbio.com It inhibits the polymerization of tubulin, the protein subunit of microtubules. medchemexpress.commedchemexpress.com This disruption of the microtubule network leads to cell cycle arrest, specifically in the G2/M phase, and ultimately induces apoptosis (programmed cell death). medchemexpress.comtargetmol.com In cell culture, treatment with this compound results in the disorganization of the microtubular network, which is crucial for maintaining cell structure, intracellular transport, and chromosome segregation during mitosis. medchemexpress.comnih.gov
Inhibition of Proliferation in Diverse Cell Lines
Overcoming Multidrug Resistance (MDR) Mechanisms
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govnih.gov One of the primary mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com
This compound has demonstrated a remarkable ability to circumvent P-glycoprotein-mediated drug efflux. medchemexpress.comglpbio.com P-gp functions by actively pumping various chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and effectiveness. nih.govaboutscience.eu Unlike many conventional anticancer drugs, this compound is not a substrate for P-gp. nih.gov This means it is not efficiently removed from the cell by this pump, allowing it to accumulate at effective concentrations and exert its cytotoxic effects even in cancer cells that overexpress P-gp. medchemexpress.com This property makes this compound a promising candidate for treating cancers that have developed resistance to other therapies. sci-hub.se
Activity in P-gp Overexpressing Cell Lines
This compound, also known as HTI-286, has demonstrated significant potency as an antimicrotubule agent in preclinical studies, a key feature of which is its ability to circumvent multidrug resistance (MDR) mediated by P-glycoprotein (P-gp). medchemexpress.commedchemexpress.commedchemexpress.eu P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing various chemotherapeutic agents from cancer cells and thereby reducing their efficacy. nih.govplos.org Taltobulin has substantially less interaction with P-gp compared to other widely used antimicrotubule drugs such as paclitaxel (B517696), docetaxel, vinorelbine, and vinblastine (B1199706). probes-drugs.org
This characteristic allows Taltobulin to retain its potent cytotoxic activity in tumor cell lines that have developed resistance to other agents via the overexpression of P-gp. nih.gov For instance, Taltobulin has shown significant effectiveness in tumors resistant to paclitaxel and vincristine (B1662923). nih.govbiomedpharmajournal.org Its efficacy is maintained across a variety of human tumor xenograft models known to be resistant to standard anti-microtubule drugs, including those derived from colon, skin, and breast cancers. nih.gov
The potency of this compound has been quantified across numerous cancer cell lines. It inhibits the growth of a wide array of tumor cells with an average half-maximal inhibitory concentration (IC50) of 2.5 ± 2.1 nM and a median value of 1.7 nM in a panel of 18 tumor cell lines. medchemexpress.commedchemexpress.com The compound's ability to bypass P-gp mediated resistance is highlighted by its activity in cell lines such as KB-8-5. medchemexpress.commedchemexpress.com Further studies have confirmed its potent inhibition of proliferation in various hepatic tumor cell lines, with a mean IC50 of approximately 2 nmol/L. nih.govresearchgate.net
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| Colo205 | Colon | 1.5 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| MX-1W | Breast | 1.8 ± 0.6 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| MCF-7 | Breast | 7.3 ± 2.3 |
Data sourced from MedchemExpress, citing Loganzo F, et al. 2003. medchemexpress.com
Investigation of Other Active Efflux Transporters
While P-glycoprotein (also known as MDR1) is a primary mechanism of multidrug resistance, other ABC transporters like the multidrug resistance-associated proteins (MRP) and breast cancer resistance protein (BCRP) also contribute to the phenomenon. medchemexpress.eunih.gov Research indicates that Taltobulin's efficacy is largely unaffected by P-gp. nih.gov Studies investigating the interaction between Taltobulin and MDR1 confirm this; for example, blocking MDR1 activity with cyclosporin (B1163) A enhanced the toxicity of P-gp substrates like paclitaxel and vincristine in U2OSR1 cells, but did not increase the toxicity of Taltobulin, suggesting it is not a significant substrate for this efflux pump. nih.gov This circumvention of P-gp mediated efflux is a key advantage for Taltobulin. medchemexpress.euunife.it
Research into Acquired Resistance to this compound
Despite its ability to overcome P-gp-mediated resistance, cancer cells can develop acquired resistance to this compound through other mechanisms.
Prolonged exposure of cancer cells to Taltobulin can lead to the development of drug-resistant clones. nih.gov In vitro studies have shown that cells made resistant to Taltobulin also exhibit cross-resistance to other drugs that target microtubules. nih.gov A key finding in these resistant cellular models is the elevated expression levels of Fibroblast Growth Factor Receptor 1 (FGFR1) and cyclin D. nih.gov This suggests that the upregulation of the FGFR1 signaling pathway is a significant mechanism by which cancer cells acquire resistance to Taltobulin. nih.gov
The Fibroblast Growth Factor 1 (FGF1)/Fibroblast Growth Factor Receptor 1 (FGFR1) signaling axis has been identified as a crucial player in the development of resistance to Taltobulin. nih.gov Activation of this pathway can protect cancer cells from the cytotoxic effects of microtubule-targeting agents. nih.govnih.gov Research has demonstrated that FGF1, by activating FGFR1, can prevent apoptosis induced by Taltobulin. nih.govmdpi.com
The protective mechanism is mediated through downstream signaling cascades. Specifically, AKT kinase has been identified as a key factor in FGF1-induced protection against Taltobulin in FGFR1-expressing cell lines. nih.gov In breast cancer cells (MCF-7), FGF1 exerts its protective effects against Taltobulin by activating both the MEKs/ERKs and the PI3K/AKT signaling pathways. mdpi.com In contrast, another growth factor, EGF, provides protection only through the ERKs pathway, suggesting a more robust resistance mechanism conferred by FGF1 activation. mdpi.com The activation of FGF-induced signaling has been linked to increased resistance to several microtubule-targeted drugs, including Taltobulin, paclitaxel, and vincristine. nih.gov
Given the central role of the FGF1/FGFR1 axis in acquired resistance, strategies to block this pathway have been investigated to prevent or reverse resistance to Taltobulin.
One effective strategy involves the use of an "FGF ligand trap." This approach uses a molecule that mimics the natural receptor to bind to FGF ligands in the extracellular environment, thereby preventing them from activating FGFRs on the cell surface. nih.gov In vitro studies have shown that the presence of an FGF ligand trap can prevent the development of long-term resistance to Taltobulin. nih.gov
Another approach is the direct inhibition of the FGFR1 kinase domain. The small molecule honokiol (B1673403) has been shown to directly interact with the FGFR1 kinase domain, inhibiting its downstream signaling. nih.gov This action successfully prevents the protective effects of FGF1 against Taltobulin in cancer cells that express FGFR1. nih.gov Similarly, the specific small-molecule FGFR1 inhibitor PD173074 has been shown to increase the sensitivity of FGFR1-expressing cells to Taltobulin. nih.gov
These findings highlight that blocking the FGF1/FGFR1 signaling axis, either by sequestering the ligand or by inhibiting the receptor's kinase activity, represents a promising strategy to counteract the development of Taltobulin resistance in cancer cells. nih.gov
| Strategy | Agent Example | Mechanism of Action | Observed Effect |
|---|---|---|---|
| FGF Ligand Sequestration | FGF Ligand Trap | Binds to FGF1, preventing it from activating FGFR1 on the cell surface. nih.gov | Prevents the development of long-term resistance to Taltobulin. nih.gov |
| FGFR Kinase Inhibition | Honokiol | Directly binds to the FGFR1 kinase domain, inhibiting downstream signaling. nih.gov | Prevents FGF1-dependent protection against Taltobulin cytotoxicity. nih.gov |
| FGFR Kinase Inhibition | PD173074 | A specific small-molecule inhibitor of FGFR1. nih.gov | Increases the sensitivity of FGFR1-positive cells to Taltobulin. nih.gov |
V. Advanced Research Applications and Methodologies
Taltobulin (B1684106) Hydrochloride in Antibody-Drug Conjugates (ADCs) Research
Taltobulin hydrochloride, also known as HTI-286, has emerged as a compound of significant interest in the field of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent, connected by a chemical linker. abzena.comnih.gov This approach aims to deliver highly potent drugs directly to cancer cells, thereby increasing efficacy and reducing systemic toxicity. abzena.comnih.gov
Taltobulin serves as the cytotoxic "payload" in ADC constructs. adooq.com An ideal payload for an ADC must be exceptionally potent, as only a small amount of the drug will ultimately reach the target tumor cells. precisepeg.com Taltobulin, a synthetic analogue of the natural marine tripeptide hemiasterlin (B1673049), fits this requirement well. medchemexpress.commedchemexpress.comresearchgate.net It functions as a potent antimicrotubule agent, inhibiting the polymerization of tubulin, which is a critical component of the cytoskeleton. medchemexpress.comnih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the mitotic phase and subsequently induces apoptosis (programmed cell death). medchemexpress.comnih.gov
Research has demonstrated that Taltobulin possesses sub-nanomolar potency against a variety of cancer cell lines. researchgate.net Its high cytotoxicity makes it an attractive candidate for ADC development, where maximizing the cancer-killing potential of each antibody-delivered molecule is paramount. researchgate.netnih.gov The investigation of Taltobulin as a payload is part of a broader trend in ADC research moving towards highly potent molecules that can overcome the limitations of traditional chemotherapeutics. nih.gov
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and mechanism of release. abzena.com The choice of linker chemistry is crucial; it must be stable enough to remain intact while the ADC circulates in the bloodstream to prevent premature release of the toxic payload, but also be capable of releasing the payload once inside the target cancer cell. abzena.com
Linkers used in ADC technology are broadly categorized as cleavable or non-cleavable. abzena.com
Cleavable Linkers: These are designed to be broken by specific conditions present within the tumor microenvironment or inside cancer cells, such as low pH in lysosomes or the presence of specific enzymes like cathepsins. abzena.com Common cleavable linker strategies include:
Enzyme-cleavable linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are frequently used. They are cleaved by lysosomal proteases, releasing the payload. nih.govaxispharm.com These are often combined with a self-immolative spacer like p-aminobenzyl alcohol (PABC) to ensure the complete release of the unmodified drug. nih.gov
pH-sensitive linkers: These linkers, containing groups like hydrazones, are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.
Reducible linkers: These contain disulfide bonds that are cleaved in the reducing environment inside the cell, where the concentration of glutathione (B108866) is high. sci-hub.se
Non-Cleavable Linkers: These linkers result in the release of the payload still attached to the linker and an amino acid residue after the complete degradation of the antibody in the lysosome. abzena.com
The conjugation strategy—how the linker-payload is attached to the antibody—is also vital. Early methods resulted in heterogeneous mixtures with varying drug-to-antibody ratios (DARs). Modern approaches focus on site-specific conjugation to produce homogeneous ADCs with a defined DAR, which leads to more predictable pharmacokinetics and a better therapeutic index. abzena.comsci-hub.se While specific linker and conjugation strategies for Taltobulin-based ADCs are detailed in proprietary research, the aforementioned industry-standard technologies are applicable for its development into a clinical ADC candidate.
The preclinical in vitro evaluation of ADCs is essential to determine their potency, specificity, and mechanism of action before advancing to in vivo studies. nih.govpharmalegacy.com For Taltobulin-based ADCs, these studies have demonstrated promising results.
Research involving a Taltobulin-based ADC targeting the HER2 receptor (a protein overexpressed in some breast cancers) showed mid-picomolar to sub-nanomolar cytotoxicity against HER2-expressing cancer cells. researchgate.net Crucially, the same ADC showed no activity against cells that did not express the HER2 antigen, demonstrating the high specificity conferred by the antibody component. researchgate.net This target-dependent cytotoxicity is the hallmark of a successful ADC.
The intrinsic potency of Taltobulin has been extensively documented. It significantly inhibits the proliferation of a wide array of human tumor cell lines in vitro. medchemexpress.comnih.gov Studies have shown potent activity against hepatic tumor cell lines, with a mean IC50 (the concentration required to inhibit the growth of 50% of cells) of 2 nmol/L. nih.gov Notably, the same study found no decrease in the viability of primary human hepatocytes, suggesting a degree of selectivity for cancerous cells. nih.gov
| Cancer Type | Cell Line | IC50 (nM) |
|---|---|---|
| Leukemia | CCRF-CEM | 0.2 ± 0.03 |
| Ovarian | 1A9 | 0.6 ± 0.1 |
| Non-Small Cell Lung (NSCLC) | A549 | 1.1 ± 0.5 |
| NCI-H1299 | 6.8 ± 6.1 | |
| Breast | MX-1W | 1.8 ± 0.6 |
| MCF-7 | 7.3 ± 2.3 | |
| Colon | HCT-116 | 0.7 ± 0.2 |
| DLD-1 | 1.1 ± 0.4 | |
| Colo205 | 1.5 ± 0.6 | |
| Melanoma | A375 | 1.1 ± 0.8 |
| Lox | 1.4 ± 0.6 | |
| SK-Mel-2 | 1.7 ± 0.5 | |
| Hepatic | MH | Mean IC50 = 2 ± 1 |
| Hep3B | ||
| HepG2 |
Data compiled from preclinical studies evaluating the anti-proliferative effects of Taltobulin. medchemexpress.comnih.gov The table shows the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines, demonstrating its broad-spectrum, potent cytotoxicity.
Theoretical and Computational Modeling of this compound
Computational methods are indispensable in modern drug discovery, allowing researchers to predict and analyze molecular interactions, optimize compound structures, and design new drug candidates with improved properties. nih.govunimi.it These in silico techniques are applied to understand and enhance the activity of molecules like Taltobulin.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand (like Taltobulin) and its protein target (tubulin) at an atomic level. mdpi.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For Taltobulin, docking simulations would be used to place the molecule into the known binding sites on the α,β-tubulin dimer. These simulations calculate a binding score or energy, suggesting the most stable and likely binding pose. mdpi.com By analyzing this pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between Taltobulin and specific amino acid residues of tubulin, which are responsible for its high binding affinity and inhibitory activity. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the behavior of the Taltobulin-tubulin complex over time. nih.gov These simulations model the motion of every atom in the system, providing insights into the stability of the binding pose predicted by docking. mdpi.comresearchgate.net MD can reveal how the binding of Taltobulin induces conformational changes in tubulin that ultimately disrupt microtubule formation. It also helps to calculate the binding free energy more accurately, offering a more robust measure of the ligand's affinity for its target. mdpi.com
While specific simulation studies for Taltobulin are not widely published in public literature, these standard methodologies are fundamental in the study of any tubulin inhibitor to elucidate its mechanism of action. nih.govunimi.it
In silico methods are crucial for designing new analogs of a lead compound like Taltobulin to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): By analyzing the activity of Taltobulin and its existing analogs, researchers can build SAR and QSAR models. nih.gov These models computationally correlate specific structural features of the molecules with their biological activity. A QSAR model can then be used to predict the potency of novel, yet-to-be-synthesized Taltobulin analogs, guiding chemists to focus on synthesizing only the most promising compounds. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to its target. nih.gov By generating a pharmacophore model based on the Taltobulin-tubulin complex, researchers can virtually screen large chemical databases to identify new and structurally diverse compounds that fit the model and are therefore likely to be potent tubulin inhibitors. nih.gov
Novel Methodological Approaches in this compound Research
Advanced chemical biology tools have been instrumental in dissecting the interactions of this compound with its biological targets. These approaches provide a granular view of the binding events and the subsequent cellular consequences.
Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their target proteins. wgtn.ac.nzpageplace.de This method involves a chemically modified version of the ligand—in this case, an analogue of Taltobulin—that incorporates a photoreactive group. Upon exposure to light, this group becomes activated and forms a covalent bond with the amino acid residues in close proximity within the binding pocket.
In the context of Taltobulin, which is a synthetic analogue of the natural product hemiasterlin, photoaffinity labeling has been a key strategy. researchgate.net Studies have utilized photoaffinity analogues of similar hemiasterlin-based compounds to probe their interaction with tubulin. aacrjournals.org These experiments have revealed that such compounds preferentially label α-tubulin, a distinctive feature given that many tubulin inhibitors target the β-subunit. aacrjournals.orgresearchgate.net Specifically, photoaffinity analogues of a related hemiasterlin derivative, E7974, were synthesized with a benzophenone (B1666685) moiety—a common photoreactive group—at different positions on the molecule to map the binding interface. aacrjournals.org These probes confirmed that the primary interaction site is on the α-tubulin subunit. aacrjournals.org Such findings are crucial for building accurate computational models of how Taltobulin docks to the tubulin heterodimer and exerts its microtubule-destabilizing effects. researchgate.net
| Photoaffinity Labeling Probe | Parent Compound | Photoreactive Group | Primary Target Subunit |
| Analogue 1 | Hemiasterlin derivative | Benzophenone | α-tubulin |
| Analogue 2 | Hemiasterlin derivative | Benzophenone | α-tubulin |
This table summarizes the application of photoaffinity labeling in studying Taltobulin-related compounds.
To further investigate the mechanism of action and structure-activity relationships (SAR), researchers synthesize analogues of Taltobulin that are labeled, often with isotopes, or tagged with fluorescent or other reporter groups. These labeled molecules allow for a variety of experimental approaches.
For instance, radiolabeled analogues can be used in binding assays to determine the affinity of the compound for tubulin and to study the kinetics of this interaction. They are also crucial in competition assays, where the ability of unlabeled Taltobulin derivatives to displace the radiolabeled ligand is measured, providing a direct assessment of their binding potency. researchgate.net
Furthermore, the creation of hybrid molecules has proven to be a fruitful strategy. By combining the structural features of Taltobulin with those of other microtubule-targeting agents, such as the dolastatins, researchers can explore the chemical space between different classes of tubulin inhibitors. These hybrid compounds have been shown to be potent antimicrotubule agents, and their study helps to establish structural relationships between different families of peptidic natural products that bind to the vinca (B1221190) domain of tubulin. This knowledge can be leveraged to design novel analogues with improved pharmacological profiles.
Integration with Synthetic Biology and Bio-Combinatorial Methods
The intersection of synthetic chemistry with modern biological techniques offers powerful new avenues for the discovery and optimization of complex molecules like Taltobulin.
Synthetic biology provides a toolkit for engineering biological systems to produce novel or modified natural products. escholarship.org Hemiasterlin, the natural product from which Taltobulin is derived, is a nonribosomal peptide. nih.gov Its biosynthesis is carried out by large, multi-modular enzymes known as nonribosomal peptide synthetases (NRPSs). nih.gov
In principle, the field of synthetic biology allows for the rational redesign of these NRPS assembly lines. By swapping, deleting, or modifying the catalytic domains within these enzymes, it is possible to generate novel chemical structures that are variations of the original hemiasterlin scaffold. researchgate.net This approach, while still in its formative stages for many marine natural products, holds the promise of creating libraries of Taltobulin-like molecules with diverse side chains and stereochemistries, which can then be screened for improved activity or to overcome mechanisms of drug resistance. While specific applications of these techniques to optimize the Taltobulin scaffold have not been extensively reported in the public literature, the foundational work on the biosynthesis of other nonribosomal peptides provides a clear roadmap for future research. nih.govumich.edu
The discovery of new Taltobulin derivatives can be significantly accelerated through high-throughput experimentation, which encompasses both combinatorial chemistry and high-throughput screening (HTS).
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a common molecular scaffold. tandfonline.com In the case of Taltobulin, a synthetic peptide, solid-phase synthesis methodologies are well-suited for a combinatorial approach. By systematically varying the amino acid building blocks and other chemical moieties at different positions of the molecule, a vast chemical space can be explored.
Vi. Future Research Directions and Perspectives
Exploration of Further Analogues and Hybrid Compounds
To build upon the promising activity of taltobulin (B1684106), researchers are actively exploring the synthesis and evaluation of new analogues and hybrid molecules. Structure-activity relationship studies have identified the critical structural elements of taltobulin necessary for its antimicrotubule effects. mdpi.com These findings have spurred the design of novel compounds that aim to improve upon the parent molecule's potency and pharmacological properties.
One notable area of investigation involves the creation of hybrid compounds that combine the structural features of taltobulin with those of other potent antimicrotubule agents, such as the dolastatins. mdpi.com For instance, hybrid molecules composed of taltobulin and the carboxy terminus dipeptides of dolastatin 10 or the dolastatin 15 analogue, cemadotin, have been synthesized and shown to be potent antimicrotubule agents. mdpi.com This approach not only establishes a structural link between the hemiasterlins and the dolastatins but also opens up possibilities for designing analogues with improved activity against resistant cancer cell lines. mdpi.com The insights gained from these hybrid compounds could also be valuable for modeling the tubulin binding site of these peptidic agents. mdpi.com
Deeper Elucidation of Resistance Mechanisms
While taltobulin is effective against cell lines that overexpress the P-glycoprotein (P-gp) drug efflux pump, a major contributor to multidrug resistance, a deeper understanding of potential resistance mechanisms is crucial for its long-term clinical success. oaepublish.com Resistance to antimicrotubule agents can be multifaceted and can involve alterations in the drug's target, tubulin itself.
Several mechanisms of resistance to tubulin-binding agents have been identified, including:
Expression of different tubulin isotypes: The expression of specific β-tubulin isotypes, such as βIII-tubulin, has been linked to resistance to taxanes. This isotype can enhance microtubule dynamics, counteracting the stabilizing effect of drugs like paclitaxel (B517696).
Post-translational modifications of tubulin: Changes in the post-translational modifications of tubulin can also affect drug binding and efficacy. researchgate.net
Alterations in microtubule-associated proteins (MAPs): MAPs play a crucial role in regulating microtubule dynamics, and changes in their expression or function can contribute to drug resistance. researchgate.net
Defects in apoptotic pathways: Since antimicrotubule agents ultimately induce apoptosis, alterations in key apoptotic regulatory molecules like p53, Bcl-2, or Bcl-xL can confer resistance. researchgate.net
Future research will likely focus on identifying specific genetic or proteomic signatures that may predict sensitivity or resistance to taltobulin. This knowledge will be instrumental in patient selection and the development of strategies to overcome potential resistance.
Development of Advanced Delivery Systems (excluding clinical data)
To enhance the therapeutic index of taltobulin, researchers are exploring advanced drug delivery systems. medchemexpress.com The clinical development of taltobulin was previously halted due to a lack of efficacy at the maximum tolerated dose. medchemexpress.com Nanoparticle-based delivery systems offer a promising approach to overcome this limitation by improving the drug's solubility, stability, and tumor-targeting capabilities. medchemexpress.comnih.gov
One such approach involves the development of a novel nanoparticle formulation of taltobulin (HTI-286-NPs). medchemexpress.com These nanoparticles, with a size of approximately 100 nm, have demonstrated stability and potent cytotoxicity against a range of human cancer cell lines in preclinical studies, including those resistant to paclitaxel and those overexpressing P-gp. medchemexpress.com In animal models, this nanoparticle formulation showed superior efficacy compared to the free drug and was well-tolerated at effective doses. medchemexpress.com
The principles guiding the development of these advanced delivery systems often rely on the enhanced permeability and retention (EPR) effect, where the leaky vasculature of tumors allows for the passive accumulation of nanoparticles. nih.gov Active targeting strategies, which utilize ligands to bind to specific receptors on tumor cells, are also being explored to further improve tumor accumulation and cellular uptake. nih.gov
Comparative Studies with Emerging Antimicrotubule Agents
The landscape of cancer therapy is continually evolving with the discovery and development of new antimicrotubule agents that target different binding sites on tubulin or possess novel mechanisms of action. Future research will involve comparative studies of taltobulin with these emerging agents to better define its unique properties and potential clinical positioning.
These studies will likely compare taltobulin's efficacy, resistance profile, and mechanism of action with other classes of microtubule inhibitors, such as:
Other Vinca-domain binders: Comparing taltobulin to other natural products and their analogues that bind to the Vinca (B1221190) domain of tubulin.
Taxane-site binders: Although taltobulin has a different binding site, comparisons with novel taxanes are important for understanding its relative advantages in taxane-resistant tumors.
Colchicine-site binders: A growing number of small molecules that bind to the colchicine (B1669291) site of tubulin are in preclinical and clinical development.
Agents with novel binding sites: The discovery of new binding sites on tubulin, such as the pironetin (B1678462) and gatorbulin binding sites, has led to the identification of novel classes of inhibitors.
By systematically comparing taltobulin to this diverse array of emerging antimicrotubule agents, researchers can gain a clearer understanding of its therapeutic potential and identify the cancer types and patient populations most likely to benefit from its unique mechanism of action.
Q & A
Q. What is the primary mechanism of action of Taltobulin hydrochloride in disrupting microtubule dynamics, and how can this be experimentally validated?
this compound inhibits tubulin polymerization by binding to the β-subunit of tubulin, leading to microtubule destabilization. Methodologically, this can be validated using in vitro tubulin polymerization assays (e.g., spectrophotometric monitoring of turbidity changes at 340 nm) and immunofluorescence microscopy to visualize microtubule disruption in treated cells . Quantification of mitotic arrest via flow cytometry (e.g., propidium iodide staining for G2/M phase accumulation) further corroborates its antimitotic effects.
Q. What standardized in vitro assays are recommended for evaluating this compound’s cytotoxic efficacy?
Key assays include:
- Cell viability assays : MTT or CellTiter-Glo® for IC50 determination across cancer cell lines (e.g., neuroblastoma models).
- Microtubule integrity assays : Immunostaining of α/β-tubulin to assess structural disruption.
- Apoptosis markers : Caspase-3/7 activation assays or Annexin V/PI staining to quantify programmed cell death . Ensure consistency by using P-glycoprotein (P-gp)-overexpressing cell lines (e.g., MDR1-transfected models) to confirm resistance-bypassing activity .
Q. How do in vitro and in vivo models differ in assessing this compound’s therapeutic potential?
In vitro models focus on mechanistic studies (e.g., tubulin polymerization kinetics, cytotoxicity), while in vivo models (e.g., xenograft mice) evaluate pharmacokinetics, tumor regression, and toxicity. For reproducibility, use orthotopic tumor models to mimic human pathophysiology and measure plasma half-life via LC-MS/MS to account for metabolic stability .
Advanced Research Questions
Q. How does this compound bypass P-glycoprotein-mediated multidrug resistance, and what experimental approaches validate this property?
Unlike taxanes, Taltobulin is not a substrate for P-gp efflux pumps. Validate this using:
- P-gp inhibition assays : Co-treatment with verapamil (a P-gp inhibitor) in resistant cell lines.
- Transwell assays : Compare intracellular drug accumulation in P-gp-overexpressing vs. wild-type cells using radiolabeled Taltobulin .
- In vivo resistance models : Compare tumor regression in P-gp-positive vs. negative xenografts .
Q. What experimental approaches are used to distinguish Taltobulin-induced apoptosis from necrosis in tumor models?
- Morphological analysis : TEM for apoptotic bodies vs. necrotic membrane rupture.
- Biochemical markers : Western blot for cleaved PARP and cytochrome c release.
- Flow cytometry : Annexin V/PI dual staining to differentiate early apoptosis (Annexin V+/PI−) from late apoptosis/necrosis (Annexin V+/PI+) .
Q. How should researchers design combination therapy studies involving this compound and DNA-damaging agents?
- Synergy analysis : Use Chou-Talalay combination index (CI) to quantify additive/synergistic effects.
- Sequencing optimization : Pre-treat with Taltobulin to induce mitotic arrest before administering DNA-damaging agents (e.g., cisplatin).
- Toxicity profiling : Monitor bone marrow suppression and hepatic enzymes in co-treated models .
Q. How can researchers address discrepancies in reported IC50 values for tubulin polymerization inhibition across studies?
- Standardize assay conditions : Control temperature (37°C), GTP concentration, and tubulin purity.
- Cross-validate with orthogonal methods : Compare turbidity assays with electron microscopy for polymer mass quantification.
- Report variability : Use ≥3 independent replicates and disclose lot-to-lot tubulin variability .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be mitigated in preclinical studies?
Challenges include rapid clearance and low oral bioavailability. Solutions:
- Formulation optimization : Use liposomal encapsulation or PEGylation to extend half-life.
- Route of administration : Prioritize intravenous delivery in murine models.
- Tissue distribution studies : Radiolabeled Taltobulin with PET imaging to track biodistribution .
Q. What biomarkers are most reliable for assessing this compound’s target engagement in clinical trials?
Q. How can researchers evaluate Taltobulin’s synergy with other resistance modulators (e.g., ABC transporter inhibitors)?
- Multidrug resistance (MDR) panels : Screen across 50+ cancer cell lines with varying ABC transporter expression.
- Transcriptomic profiling : RNA-seq to identify upregulated resistance pathways post-treatment.
- In vivo efficacy : Test combinations in patient-derived xenograft (PDX) models with intrinsic drug resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
